molecular formula C14H15BrN2O3 B13088005 methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate

methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate

Cat. No.: B13088005
M. Wt: 339.18 g/mol
InChI Key: BGZVMVWJACKUCO-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate is an organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a bromine atom at the 3rd position, a tetrahydro-2H-pyran-2-yl group at the 1st position, and a methyl ester group at the 4th position of the indazole ring. Indazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

The synthesis of methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Protection: The tetrahydro-2H-pyran-2-yl group is introduced as a protecting group to prevent unwanted reactions at the nitrogen atom.

    Esterification: The carboxylic acid group at the 4th position is converted to a methyl ester using reagents like methanol and a catalyst such as sulfuric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Methyl 3-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole-4-carboxylate undergoes various chemical reactions, including: 1.

Properties

Molecular Formula

C14H15BrN2O3

Molecular Weight

339.18 g/mol

IUPAC Name

methyl 3-bromo-1-(oxan-2-yl)indazole-4-carboxylate

InChI

InChI=1S/C14H15BrN2O3/c1-19-14(18)9-5-4-6-10-12(9)13(15)16-17(10)11-7-2-3-8-20-11/h4-6,11H,2-3,7-8H2,1H3

InChI Key

BGZVMVWJACKUCO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)N(N=C2Br)C3CCCCO3

Origin of Product

United States

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